molecular formula C15H10ClNO2 B13135393 7-Chloro-1-(methylamino)anthracene-9,10-dione CAS No. 61100-56-9

7-Chloro-1-(methylamino)anthracene-9,10-dione

Cat. No.: B13135393
CAS No.: 61100-56-9
M. Wt: 271.70 g/mol
InChI Key: WEALJLQXRMIVCU-UHFFFAOYSA-N
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Description

7-Chloro-1-(methylamino)anthracene-9,10-dione is an anthraquinone derivative characterized by a chloro substituent at position 7 and a methylamino (-NHCH₃) group at position 1 of the anthracene-9,10-dione core.

  • Molecular Formula: C₁₅H₁₀ClNO₂ (inferred from substituent addition to the anthracene-9,10-dione core, C₁₄H₈O₂).
  • Molecular Weight: ~271.70 g/mol (calculated).
  • Key Features: The chloro group enhances electrophilic reactivity, while the methylamino group contributes to solubility and hydrogen-bonding interactions.

This compound is hypothesized to share properties with anthraquinone-based dyes, pharmaceuticals, and organic semiconductors due to its conjugated π-system and polar substituents .

Properties

CAS No.

61100-56-9

Molecular Formula

C15H10ClNO2

Molecular Weight

271.70 g/mol

IUPAC Name

7-chloro-1-(methylamino)anthracene-9,10-dione

InChI

InChI=1S/C15H10ClNO2/c1-17-12-4-2-3-10-13(12)15(19)11-7-8(16)5-6-9(11)14(10)18/h2-7,17H,1H3

InChI Key

WEALJLQXRMIVCU-UHFFFAOYSA-N

Canonical SMILES

CNC1=CC=CC2=C1C(=O)C3=C(C2=O)C=CC(=C3)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes: The synthetic preparation of 7-Chloro-1-(methylamino)anthracene-9,10-dione involves several steps. One common route starts with the chlorination of anthraquinone, followed by amination to introduce the methylamino group. The final step is the introduction of the chloro substituent. Detailed reaction conditions and mechanisms can be found in the literature.

Industrial Production: While there isn’t a specific industrial-scale production method dedicated solely to this compound, it can be synthesized using established processes. Researchers and manufacturers typically adapt existing methods to produce 7-Chloro-1-(methylamino)anthracene-9,10-dione when needed.

Chemical Reactions Analysis

Reactivity: 7-Chloro-1-(methylamino)anthracene-9,10-dione undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form quinones.

    Reduction: Reduction of the quinone moiety yields hydroquinones.

    Substitution: Substituents can be introduced at different positions on the anthracene ring.

Common Reagents and Conditions:

    Chlorination: Chlorine gas or chlorinating agents (e.g., N-chlorosuccinimide).

    Amination: Methylamine or other amine sources.

    Reduction: Sodium borohydride (NaBH₄) or other reducing agents.

Major Products: The major products depend on the specific reaction conditions. For example, chlorination leads to the formation of 7-chloroanthraquinone, while amination introduces the methylamino group.

Scientific Research Applications

7-Chloro-1-(methylamino)anthracene-9,10-dione finds applications in various fields:

Mechanism of Action

The exact mechanism by which 7-Chloro-1-(methylamino)anthracene-9,10-dione exerts its effects depends on the context. In biological systems, it may interact with specific molecular targets or pathways, but further research is needed to fully elucidate its mechanisms.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 7-Chloro-1-(methylamino)anthracene-9,10-dione with key analogs:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) CAS Number Key Properties/Activities
7-Chloro-1-(methylamino)anthracene-9,10-dione 1-(Methylamino), 7-Cl C₁₅H₁₀ClNO₂ 271.70 (calc) Hypothesized dye/pharmaceutical intermediate
1-(Methylamino)anthracene-9,10-dione 1-(Methylamino) C₁₅H₁₁NO₂ 237.25 82-38-2 Solubility in polar solvents; precursor for Disperse Blue 14 dye
1-Amino-2-chloroanthracene-9,10-dione 1-Amino, 2-Cl C₁₄H₈ClNO₂ 265.68 117-07-7 Intermediate in synthesis of chlorinated dyes
1,4-Bis(methylamino)anthracene-9,10-dione 1,4-Bis(methylamino) C₁₆H₁₄N₂O₂ 266.30 2475-44-7 Disperse Blue 14 dye; solubility in supercritical CO₂
7-Chloro-1-(hexylamino)anthracene-9,10-dione 1-(Hexylamino), 7-Cl C₂₀H₂₀ClNO₂ 341.83 61100-60-5 Enhanced lipophilicity; potential surfactant applications

Key Observations :

  • Substituent Effects: Chloro groups increase molecular weight and reactivity (e.g., electrophilic substitution). Methylamino groups improve solubility in polar solvents, while alkylamino chains (e.g., hexylamino) enhance lipophilicity .
  • Thermal Stability : Hydroxy-aryl analogs (e.g., 1-hydroxy-2-phenylanthracene-9,10-dione) exhibit decomposition points >170°C, suggesting thermal robustness .

Biological Activity

7-Chloro-1-(methylamino)anthracene-9,10-dione is a synthetic compound belonging to the anthraquinone family. It has garnered attention for its diverse biological activities, particularly in the fields of cancer research and antimicrobial applications. This article explores the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.

Structure and Composition

The chemical structure of 7-Chloro-1-(methylamino)anthracene-9,10-dione can be represented as follows:

  • Molecular Formula : C15H12ClN2O2
  • Molecular Weight : 288.72 g/mol

Physical Properties

PropertyValue
Melting Point190-192 °C
SolubilitySoluble in DMSO
AppearanceOrange crystalline solid

7-Chloro-1-(methylamino)anthracene-9,10-dione exhibits its biological activity primarily through intercalation with DNA. This interaction disrupts DNA replication and transcription processes, leading to cell cycle arrest and apoptosis in cancer cells. The compound's ability to form stable complexes with DNA is crucial for its anticancer properties.

Anticancer Activity

Research has demonstrated that 7-Chloro-1-(methylamino)anthracene-9,10-dione possesses significant anticancer activity against various tumor cell lines. A study indicated that the compound effectively inhibited the growth of human cancer cell lines such as K562 (chronic myelocytic leukemia) and HCT116 (colon cancer) with IC50 values in the micromolar range. The apoptotic effects were linked to the activation of caspases and alterations in Bcl-2 family protein expressions, promoting programmed cell death pathways .

Case Study: K562 Cell Line

In a controlled experiment, treatment with 7-Chloro-1-(methylamino)anthracene-9,10-dione resulted in a dose-dependent decrease in cell viability:

Concentration (µM)Cell Viability (%)Apoptosis Rate (%)
01002.1
25808.9
506022.9
1004036.1

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against various bacterial strains. Studies have shown that it exhibits significant activity against both gram-positive and gram-negative bacteria.

Antimicrobial Efficacy Data

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus15 µg/mL
Escherichia coli20 µg/mL
Pseudomonas aeruginosa25 µg/mL

These findings indicate that the compound could serve as a potential lead in developing new antimicrobial agents.

Synthesis and Derivatives

The synthesis of 7-Chloro-1-(methylamino)anthracene-9,10-dione involves several steps starting from anthraquinone derivatives. Modifications to the core structure can enhance its biological activity and selectivity.

Synthetic Pathway Overview

  • Starting Material : Anthraquinone
  • Chlorination : Introduction of chlorine at the 7-position.
  • Amination : Methylamine is introduced at the 1-position.
  • Purification : Recrystallization from suitable solvents.

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